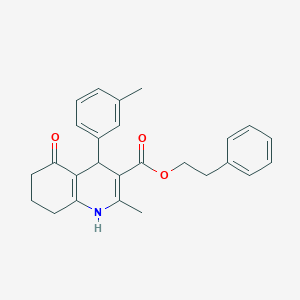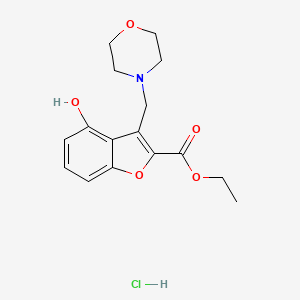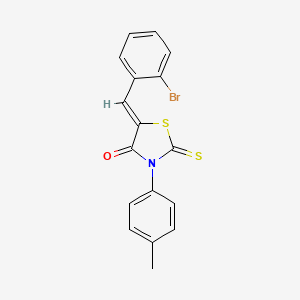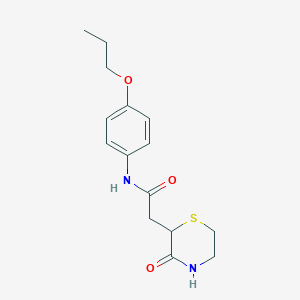![molecular formula C21H24ClNO4S B4960750 cyclohexyl N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4960750.png)
cyclohexyl N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexyl N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate, also known as CGS-15943, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of adenosine receptor antagonists and has been found to have a wide range of effects on the body.
Mécanisme D'action
Cyclohexyl N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate acts as an antagonist of the adenosine receptor, which is involved in a wide range of physiological processes, including inflammation, pain, and neuronal activity. By blocking the adenosine receptor, cyclohexyl N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate can modulate these processes and produce a variety of effects on the body.
Biochemical and Physiological Effects:
cyclohexyl N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has been found to have a wide range of biochemical and physiological effects on the body. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been found to have neuroprotective effects, reducing neuronal damage in animal models of stroke and traumatic brain injury. In addition, it has been found to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclohexyl N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has several advantages for lab experiments, including its well-characterized mechanism of action and its ability to produce a wide range of effects on the body. However, it also has some limitations, including its relatively low solubility and its potential for off-target effects.
Orientations Futures
There are several future directions for research on cyclohexyl N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate. One area of interest is the development of more potent and selective adenosine receptor antagonists that can produce more specific effects on the body. Another area of interest is the development of novel drug delivery systems that can improve the solubility and bioavailability of cyclohexyl N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate. Finally, there is a need for further studies to investigate the potential therapeutic applications of cyclohexyl N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate in humans, particularly in the treatment of neurological disorders and cancer.
Méthodes De Synthèse
Cyclohexyl N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate can be synthesized using a variety of methods, but the most common method involves the reaction of 3-chlorophenyl isocyanate with 4-methylbenzenesulfonyl chloride in the presence of a suitable base. The resulting intermediate is then reacted with cyclohexyl glycine to produce cyclohexyl N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate. The purity and yield of the compound can be improved by using column chromatography.
Applications De Recherche Scientifique
Cyclohexyl N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. It has been found to have a wide range of effects on the body, including anti-inflammatory, analgesic, and neuroprotective effects. It has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
cyclohexyl 2-(3-chloro-N-(4-methylphenyl)sulfonylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO4S/c1-16-10-12-20(13-11-16)28(25,26)23(18-7-5-6-17(22)14-18)15-21(24)27-19-8-3-2-4-9-19/h5-7,10-14,19H,2-4,8-9,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSLBXBHXGWOBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC2CCCCC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cyclohexyl 2-(3-chloro-N-(4-methylphenyl)sulfonylanilino)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-{2-[(4-bromophenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B4960677.png)
![4-[(4-hydroxy-3-methoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4960688.png)
![[6,8,9-trimethyl-4-(3-pyridinyl)-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl phenylcarbamate](/img/structure/B4960694.png)
![1,2-dichloro-3-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B4960702.png)
![1-[2-fluoro-5-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4960709.png)
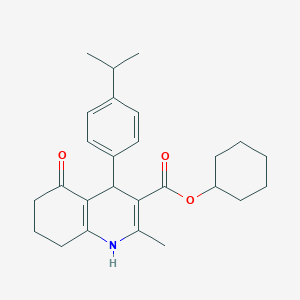

![3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B4960728.png)
![3-[1-(2-chlorobenzoyl)-4-piperidinyl]-N-(4-fluorobenzyl)propanamide](/img/structure/B4960736.png)
